

what is the chemical structure of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cryptofolione	
Cat. No.:	B158415	Get Quote

Technical Guide: Cryptofolione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Cryptofolione**, a naturally occurring δ -lactone. It covers its chemical structure, physicochemical and spectroscopic properties, biological activities, and methodologies for its synthesis and isolation.

Chemical Identity and Structure

Cryptofolione is a 6-substituted 5,6-dihydro-α-pyrone, a class of natural products characterized by a 5,6-dihydro-α-pyrone ring, a 1,3-diol or 1,3,5-triol system, and a trans-styryl skeleton.[1] First isolated from species of the Cryptocarya genus, its structure has been elucidated through spectroscopic methods and confirmed by total synthesis.[2] The absolute configuration of the naturally occurring enantiomer has been established as (6R,10S,12R).[1]

The definitive chemical structure is presented below:

IUPAC Name: (2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one

Chemical Formula: C19H22O4

Molecular Weight: 314.38 g/mol



SMILES: C1C=CC(=O)O[C@H]1/C=C/C--INVALID-LINK--O">C@HO

Physicochemical and Spectroscopic Data

Quantitative data for **Cryptofolione** are summarized in the tables below. These include identifiers, computed physicochemical properties, and nuclear magnetic resonance (NMR) data.

Chemical Identifiers and Properties

Parameter	Value	Reference
CAS Number	160098-78-2	N/A
Molecular Formula	C19H22O4	N/A
Molecular Weight	314.38 g/mol	N/A
Absolute Configuration	(6R,10S,12R)	[1][3]
Specific Rotation [α]D ²⁴	+48° (c 0.011, CH ₂ Cl ₂)	[1]
XLogP3	2.7	N/A
Hydrogen Bond Donors	2	N/A
Hydrogen Bond Acceptors	4	N/A

¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data for a synthetic stereoisomer corresponding to the natural product ([6R,10S,12R]-1R) are presented below. The data were recorded in CDCl₃. The spectral data of the synthetic compound were found to be in agreement with those reported for the natural isolate.[1]



Carbon Position	Chemical Shift (δ, ppm) for 1R	
2	163.5	
3	121.5	
4	145.2	
5	30.6	
6	78.1	
1'	131.7	
2'	130.4	
3'	40.4	
4'	68.0	
5'	45.1	
6'	72.0	
7'	130.8	
8'	132.8	
1"	136.9	
2", 6"	126.5	
3", 5"	128.5	
4"	127.7	

Note: ¹H NMR spectra of the synthetic stereoisomers were also found to be very similar to that of the natural product, confirming the structural assignment.[1]

Biological Activity

Cryptofolione has been evaluated for its biological effects, showing moderate antiparasitic properties. However, its therapeutic potential may be limited by its cytotoxicity, indicating a narrow therapeutic window.



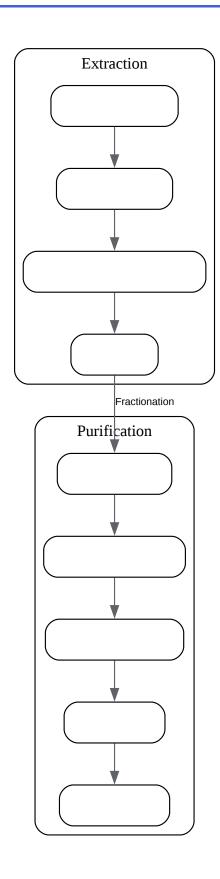
Activity Type	Assay Details	Result	Reference
Trypanocidal	Trypanosoma cruzi trypomastigotes	77% reduction in parasite number at 250 μg/mL	[2]
Leishmanicidal	Leishmania spp. promastigotes	Mild inhibitory effect	[2]
Cytotoxicity	Macrophages and T. cruzi amastigotes	Moderate cytotoxicity observed	[2]

The similar magnitude of its cytotoxic and trypanocidal effects suggests a lack of selectivity for the parasite over host cells.[2]

Experimental ProtocolsIsolation from Natural Sources

Cryptofolione has been isolated from the fruits of Cryptocarya alba and the bark of other Cryptocarya species.[2] While specific, detailed protocols vary between publications, a general workflow can be described as follows.





Click to download full resolution via product page

General workflow for the isolation of **Cryptofolione**.

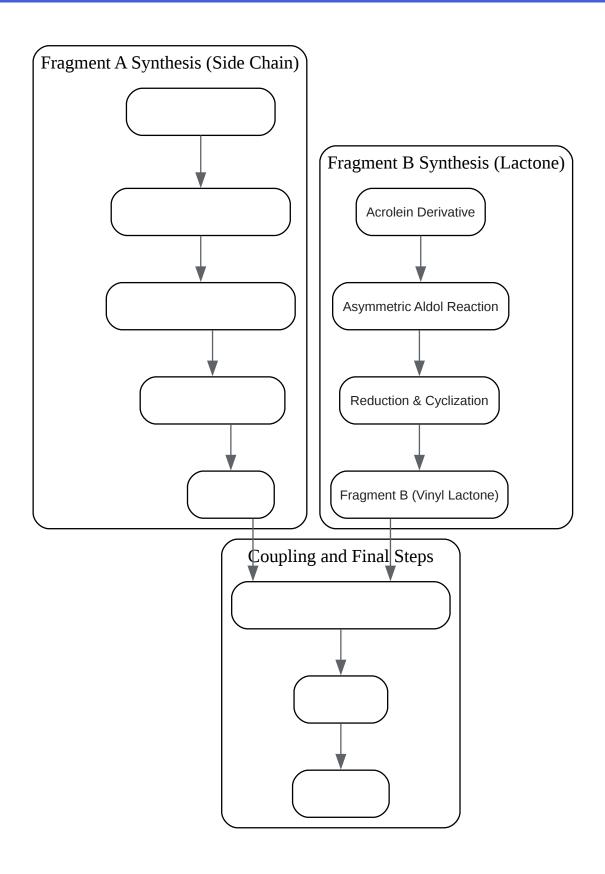


- Preparation of Plant Material: The plant material (e.g., fruits, bark) is collected, dried, and ground into a fine powder to increase the surface area for extraction.
- Solvent Extraction: The powdered material is subjected to extraction with an organic solvent, such as dichloromethane or ethanol, to isolate secondary metabolites.
- Fractionation: The resulting crude extract is concentrated and then partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.
- Chromatographic Purification: The fraction containing **Cryptofolione** is subjected to multiple rounds of column chromatography. This typically involves silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).
- Final Purification: High-performance liquid chromatography (HPLC) is often used as a final step to obtain pure **Cryptofolione**.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.

Representative Total Synthesis

Several total syntheses of **Cryptofolione** have been reported. These routes often employ key modern synthetic reactions to control the stereochemistry of the molecule. A representative strategy involves the synthesis of two key fragments followed by their coupling via an olefin cross-metathesis reaction.





Click to download full resolution via product page

Key reaction types in a representative total synthesis of **Cryptofolione**.



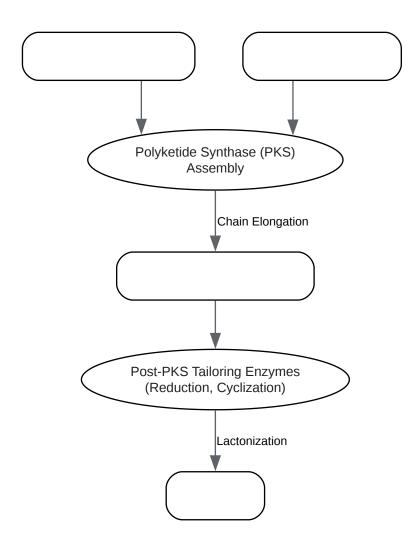
Key Methodologies:

- Asymmetric Aldol Reactions: Reactions such as the Mukaiyama or Evans aldol reactions are used to set key stereocenters in the side chain, starting from materials like transcinnamaldehyde.
- Diastereoselective Reductions: The reduction of ketone intermediates is performed using reagents that afford high diastereoselectivity to establish the correct 1,3-diol relationship.
- Asymmetric Allylation: Brown or Keck allylation reactions are employed to introduce homoallylic alcohol moieties with high enantiomeric excess.
- Olefin Metathesis: Ring-closing metathesis (RCM) or cross-metathesis (CM) are powerful
 C=C bond-forming reactions used to either form the lactone ring or to couple the side-chain fragment with the lactone fragment.

Biosynthesis Pathway

The biosynthesis of **Cryptofolione** has not been fully elucidated experimentally. However, its structure suggests a mixed acetate-shikimate pathway. Computational tools have been used to propose a plausible biosynthetic route involving polyketide synthase (PKS) machinery.





Click to download full resolution via product page

Proposed biosynthetic origin of Cryptofolione.

This proposed pathway involves the condensation of a starter unit derived from the shikimate pathway (cinnamoyl-CoA) with extender units from the acetate pathway (malonyl-CoA) via a Type I Polyketide Synthase. The resulting linear polyketide undergoes a series of post-PKS modifications, including reductions and ultimately cyclization, to yield the final **Cryptofolione** structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Cryptofolione derivatives from Cryptocarya alba fruits PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [what is the chemical structure of Cryptofolione].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158415#what-is-the-chemical-structure-of-cryptofolione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com